molecular formula C11H18O3 B14403465 Methyl 7,7-dimethyl-8-oxooct-5-enoate CAS No. 89560-00-9

Methyl 7,7-dimethyl-8-oxooct-5-enoate

Cat. No.: B14403465
CAS No.: 89560-00-9
M. Wt: 198.26 g/mol
InChI Key: RALLQZILTDSHEX-UHFFFAOYSA-N
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Description

Methyl 7,7-dimethyl-8-oxooct-5-enoate is a synthetic aliphatic methyl ester characterized by an eight-carbon backbone with a conjugated enoate system (C=C double bond at position 5), a ketone group at position 8, and two methyl substituents at position 5.

Properties

CAS No.

89560-00-9

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 7,7-dimethyl-8-oxooct-5-enoate

InChI

InChI=1S/C11H18O3/c1-11(2,9-12)8-6-4-5-7-10(13)14-3/h6,8-9H,4-5,7H2,1-3H3

InChI Key

RALLQZILTDSHEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=CCCCC(=O)OC)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7,7-dimethyl-8-oxooct-5-enoate typically involves the esterification of 7,7-dimethyl-8-oxooct-5-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 7,7-dimethyl-8-oxooct-5-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: 7,7-dimethyl-8-oxooct-5-enoic acid.

    Reduction: 7,7-dimethyl-8-hydroxyoct-5-enoate.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 7,7-dimethyl-8-oxooct-5-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 7,7-dimethyl-8-oxooct-5-enoate involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in reduction reactions, the ketone group is reduced to an alcohol through the transfer of hydride ions from the reducing agent. In biological systems, the compound may interact with enzymes, altering their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Methyl Esters

Structural Analogues

(a) Methyl Palmitate (Hexadecanoic Acid Methyl Ester)
  • Structure : A saturated 16-carbon fatty acid methyl ester.
  • Key Differences: Lacks the enoate, ketone, and dimethyl groups present in the target compound.
  • Applications : Widely used as a biodiesel component and in cosmetic formulations .

(b) Sandaracopimaric Acid Methyl Ester
  • Structure : A diterpene-derived methyl ester with a fused tricyclic framework.
  • Key Differences: Contains a rigid aromatic backbone, unlike the linear aliphatic chain of Methyl 7,7-dimethyl-8-oxooct-5-enoate.
  • Applications : Found in plant resins (e.g., Austrocedrus chilensis) and studied for antimicrobial properties .
(c) 8-O-Acetylshanzhiside Methyl Ester
  • Structure : A cyclic iridoid glycoside methyl ester with acetyl and hydroxyl substituents.
  • Key Differences : Features a complex glycosidic ring system, contrasting with the linear structure of the target compound.
  • Applications : Used in pharmacological research and as a reference standard .
(d) Methyl Salicylate
  • Structure : Aromatic methyl ester of salicylic acid.
  • Key Differences : Contains a benzene ring and hydroxyl group, absent in the aliphatic target compound.
  • Applications : Common in fragrances and topical analgesics .

Physicochemical Properties

Data inferred from structurally related methyl esters (Table 1):

Property This compound Methyl Palmitate Sandaracopimaric Acid Methyl Ester Methyl Salicylate
Molecular Weight (g/mol) ~200 (estimated) 270.45 ~330 (estimated) 152.15
Boiling Point (°C) ~250–280 (estimated) 414 >300 222
Solubility Low in water; soluble in organic solvents Insoluble in water Insoluble in water Slightly water-soluble
Key Functional Groups Enoate, ketone, dimethyl Ester Diterpene ester Aromatic ester

Sources: Estimated values based on structural analogs .

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